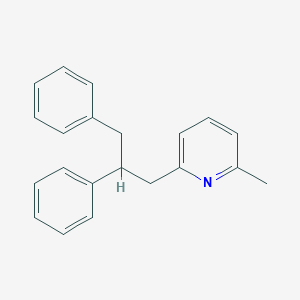![molecular formula C14H21NO2 B289890 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione](/img/structure/B289890.png)
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. DMDD belongs to the class of compounds known as piperidinediones, and its molecular formula is C13H19NO2.
Wirkmechanismus
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the activation of antioxidant enzymes. 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has also been shown to regulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione can reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, making it safe for use in animal studies. However, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has a limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione. One area of interest is the development of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione-based therapies for the treatment of neurodegenerative diseases and cancer. Researchers are also exploring the potential of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione as a tool for studying the mechanisms of inflammation and oxidative stress. Finally, there is a need for further studies to determine the optimal dosage and administration of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione for therapeutic purposes.
Conclusion:
In conclusion, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione is a promising compound that has gained significant attention in scientific research due to its potential therapeutic effects. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. While further research is needed to fully understand its mechanisms of action and therapeutic potential, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione represents a promising avenue for the development of new therapies.
Synthesemethoden
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylcyclohex-3-ene-1-carboxylic acid with methylamine to form the corresponding amide. This amide is then treated with sodium hydride and 1,3-dibromopropane to yield the desired piperidine intermediate. Finally, this intermediate is oxidized using potassium permanganate to produce 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
1-[(3,4-dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H21NO2/c1-10-6-7-12(8-11(10)2)9-15-13(16)4-3-5-14(15)17/h12H,3-9H2,1-2H3 |
InChI-Schlüssel |
XSGQAQRVBFMIJT-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(CC1)CN2C(=O)CCCC2=O)C |
Kanonische SMILES |
CC1=C(CC(CC1)CN2C(=O)CCCC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



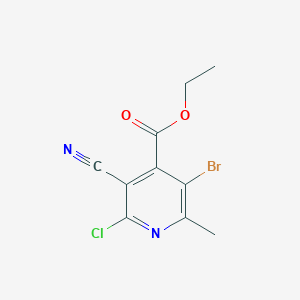
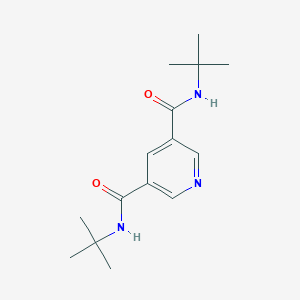
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
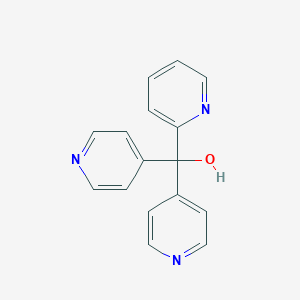
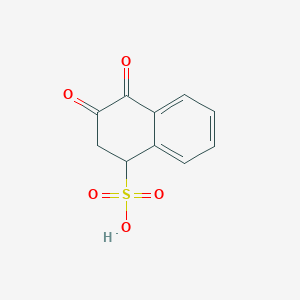

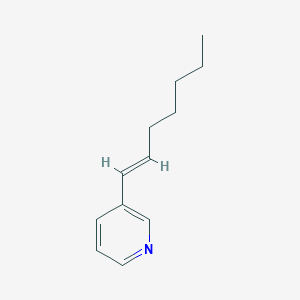
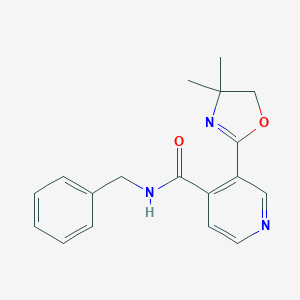
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)

